molecular formula C9H8F3NO2 B13969238 Methyl 3-(Trifluoromethyl)pyridine-2-acetate

Methyl 3-(Trifluoromethyl)pyridine-2-acetate

Cat. No.: B13969238
M. Wt: 219.16 g/mol
InChI Key: JADJDNQWBAMJEV-UHFFFAOYSA-N
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Description

Methyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate typically involves the reaction of 3-(trifluoromethyl)pyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it a valuable tool in drug discovery and development, as it can modulate the activity of various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetate
  • 2-(3-Methyl-5-(trifluoromethyl)pyridin-2-yl)acetate
  • 2-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)acetate

Uniqueness

Methyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

methyl 2-[3-(trifluoromethyl)pyridin-2-yl]acetate

InChI

InChI=1S/C9H8F3NO2/c1-15-8(14)5-7-6(9(10,11)12)3-2-4-13-7/h2-4H,5H2,1H3

InChI Key

JADJDNQWBAMJEV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC=N1)C(F)(F)F

Origin of Product

United States

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